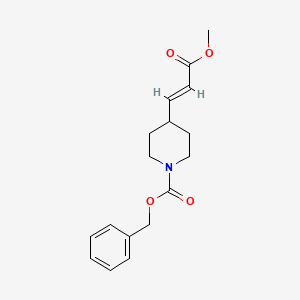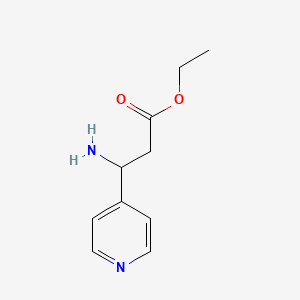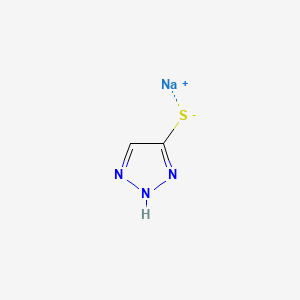
Sodium 1,2,3-triazole-5-thiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,2,3-triazole-5-thiolate is a yellowish to beige powder . It is used as a reactant in the preparation of cephem derivatives as anti-Helicobacter pylori agents in relation to lability towards β-lactamase and potential for causing diarrhea .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives involves the use of 4-amino-5-{[(1H-1,2,3-triazol-5-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol as an intermediate compound . The structure of the newly synthesized compounds was confirmed by 1H and 13C NMR, IR, and electrospray ionization mass spectra .Molecular Structure Analysis
Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazole derivatives are capable of accommodating a broad range of substituents (electrophiles and nucleophiles) around the core structures . This paves the way for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis
This compound has a melting point of 148°C . It is sparingly soluble in DMSO and slightly soluble in methanol . It is highly soluble in water, with a solubility of 400 g/L at 20 ºC .Aplicaciones Científicas De Investigación
Biological Activities and Pharmacological Significance
- Sodium 1,2,3-triazole-5-thiolate derivatives exhibit varying biological effects, including analeptic or deprimo actions. Specific structural elements, such as the presence of fluorine or chlorine, significantly influence these activities, demonstrating a relationship between chemical structure and biological effect (Aksyonova-Seliuk et al., 2016).
Antileishmanial and Antioxidant Properties
- Compounds containing 1,2,4-triazole-3-thiol, with modifications, demonstrated significant antileishmanial and antioxidant activities. This highlights the potential of these compounds in developing treatments for diseases like leishmaniasis (Patil et al., 2017).
Antibacterial Applications in Semisynthetic Penicillins
- The conversion of 1,2,4-triazoles into sodium salts, followed by further chemical reactions, led to the development of new semisynthetic penicillins. These derivatives showed significant antibacterial activity, comparable to established antibiotics like amoxicillin (Cheptea et al., 2023).
Synthesis Methods and Environmental Applications
- This compound derivatives can be efficiently synthesized in water, using environmentally benign methods. This process is instrumental in creating a wide range of these compounds for various applications (Deng et al., 2019).
Supramolecular Chemistry and Coordination
- Research on 1,2,3-triazoles, including derivatives of this compound, has expanded into the field of supramolecular and coordination chemistry. These compounds demonstrate diverse interactions, making them valuable for applications in areas like anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Corrosion Inhibition
- This compound derivatives have been found to be effective corrosion inhibitors for metals like copper, offering protection in environments such as saline solutions. This application is important in industries where metal longevity and integrity are critical (Chauhan et al., 2019).
Mecanismo De Acción
Target of Action
Sodium 1,2,3-triazole-5-thiolate, also known as 5-Mercapto-1,2,3-Triazole monosodium salt, has been found to interact with various targets. It has been reported to be used as a reactant in the preparation of cephem derivatives as anti-Helicobacter pylori agents . It’s also been found to have anti-ChE activity by inhibiting both AChE and BuChE activities .
Mode of Action
The compound’s mode of action is dependent on its interaction with its targets. For instance, in the case of anti-Helicobacter pylori activity, it’s used as a reactant in the preparation of cephem derivatives, which are known for their lability towards β-lactamase . In terms of its anti-ChE activity, it inhibits both AChE and BuChE activities .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on its targets. For example, in the case of its anti-ChE activity, it would affect the cholinergic system by inhibiting AChE and BuChE, enzymes that break down acetylcholine, a key neurotransmitter .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
The result of this compound’s action is dependent on its targets and mode of action. For instance, its use in the preparation of cephem derivatives could potentially lead to effective anti-Helicobacter pylori agents . Its anti-ChE activity could potentially lead to increased levels of acetylcholine, affecting various physiological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its bioavailability and thus its efficacy. More research is needed to fully understand the influence of environmental factors on this compound’s action.
Safety and Hazards
Sodium 1,2,3-triazole-5-thiolate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Direcciones Futuras
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science . Thus, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
Análisis Bioquímico
Biochemical Properties
Sodium 1,2,3-triazole-5-thiolate plays a significant role in biochemical reactions, particularly in the preparation of cephem derivatives used as anti-Helicobacter pylori agents . It interacts with enzymes such as β-lactamase, which is crucial for its function in combating bacterial infections. The compound’s interaction with β-lactamase involves the inhibition of the enzyme, thereby preventing the degradation of β-lactam antibiotics and enhancing their efficacy . Additionally, this compound is involved in reactions that produce thiocyanate in situ, which can further interact with various biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It exhibits antiproliferative effects against human acute myeloid leukemia cells, indicating its potential as an anticancer agent . The compound affects cell signaling pathways, particularly those involved in cell proliferation and apoptosis. It also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, this compound can alter cellular metabolism, affecting the production and utilization of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as β-lactamase, inhibiting their activity . This binding interaction is facilitated by the thiolate group, which forms strong bonds with the enzyme’s active site residues. Additionally, the triazole ring of the compound can participate in hydrogen bonding and π-stacking interactions with biomolecules, further stabilizing the enzyme-inhibitor complex . These interactions lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as β-lactamase, affecting the metabolism of β-lactam antibiotics . The compound can also influence metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by its chemical properties, such as solubility and affinity for certain biomolecules . These factors play a critical role in determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence cellular respiration and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 1,2,3-triazole-5-thiolate involves the reaction of Sodium azide with Carbon disulfide to form Sodium dithiocarbamate, which is then reacted with Propargyl alcohol to form Sodium 1,2,3-triazole-5-thiolate.", "Starting Materials": [ "Sodium azide", "Carbon disulfide", "Propargyl alcohol" ], "Reaction": [ "Step 1: Sodium azide is dissolved in water.", "Step 2: Carbon disulfide is added to the solution and the mixture is stirred for several hours.", "Step 3: The resulting Sodium dithiocarbamate is filtered and washed with water.", "Step 4: Propargyl alcohol is added to the Sodium dithiocarbamate solution and the mixture is stirred for several hours.", "Step 5: The resulting Sodium 1,2,3-triazole-5-thiolate is filtered and washed with water." ] } | |
| 59032-27-8 | |
Fórmula molecular |
C2H6N3NaO2S |
Peso molecular |
159.15 g/mol |
Nombre IUPAC |
sodium;2H-triazole-4-thiolate;dihydrate |
InChI |
InChI=1S/C2H3N3S.Na.2H2O/c6-2-1-3-5-4-2;;;/h1H,(H2,3,4,5,6);;2*1H2/q;+1;;/p-1 |
Clave InChI |
RZLGEIPBTHKAGX-UHFFFAOYSA-M |
SMILES |
C1=NNN=C1[S-].[Na+] |
SMILES canónico |
C1=NNN=C1[S-].O.O.[Na+] |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


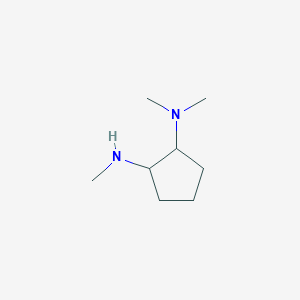
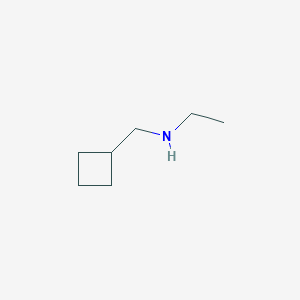
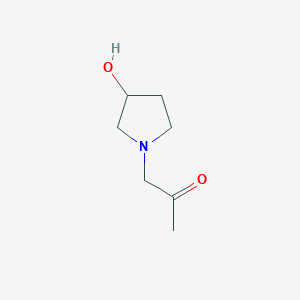


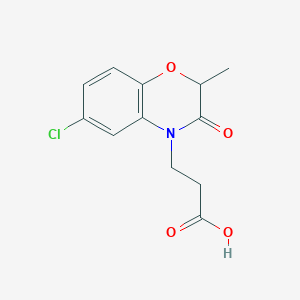
![1-[2-(diethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1371475.png)

![2-Chloro-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1371481.png)
![8-(6-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1371482.png)
